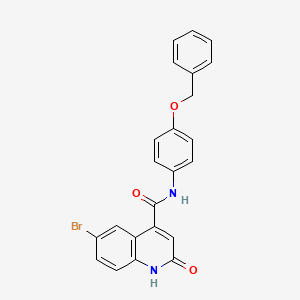
N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a bromine atom at the 6th position, and a carboxamide group at the 4th position of the quinoline ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with benzyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(benzyloxy)phenyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide: Lacks the bromine atom at the 6th position.
N-(4-(benzyloxy)phenyl)-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxamide: Contains a chlorine atom instead of a bromine atom at the 6th position.
N-(4-(benzyloxy)phenyl)-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxamide: Contains a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
N-(4-(benzyloxy)phenyl)-6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C23H17BrN2O3 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27) |
Clave InChI |
SDLAXJJGFDSLFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(4-Fluorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14121151.png)
![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
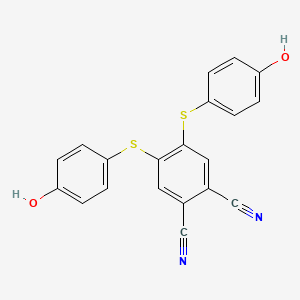
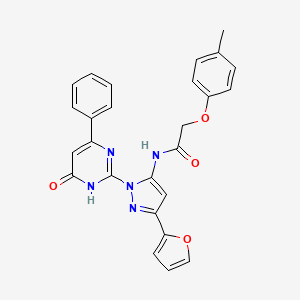
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14121161.png)
![3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14121163.png)
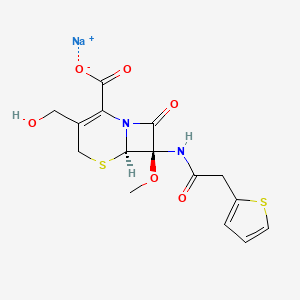

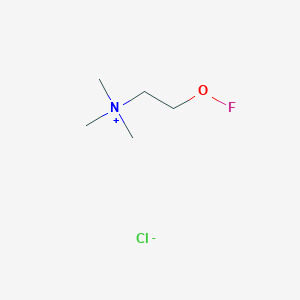
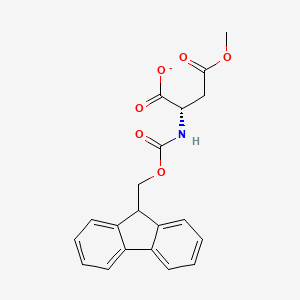
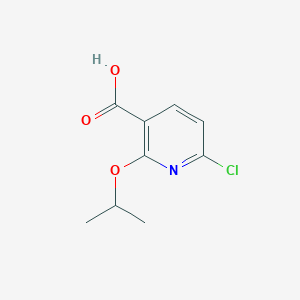
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

